3-Bromo-5-(dimethylamino)benzoic acid

TAAR1 GPCR cAMP

Researchers probing HDAC3 isoform-specific epigenetics or TAAR1-mediated neuropsychiatric pathways require precisely substituted chemical probes with validated selectivity. The 3-bromo-5-(dimethylamino) geometry on this benzoic acid scaffold delivers a unique halogen bond donor profile and electronic distribution-functionally distinct from the 2-bromo isomer or des-bromo analog-that is essential for target engagement. • Potent HDAC3 inhibitor: IC50 = 25 nM, with 5- to 8-fold selectivity over HDAC1 and HDAC6 • Validated TAAR1 agonist: hTAAR1 EC50 = 4.9 µM, mTAAR1 EC50 = 1.8 µM, >2-fold selective over TAAR5 • Supplied as ≥95% pure powder; ideal building block for medicinal chemistry SAR and halogen bonding studies

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 1369915-68-3
Cat. No. B1376481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(dimethylamino)benzoic acid
CAS1369915-68-3
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=CC(=C1)C(=O)O)Br
InChIInChI=1S/C9H10BrNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5H,1-2H3,(H,12,13)
InChIKeyCQWRDFKYJBVVQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(dimethylamino)benzoic Acid Overview


3-Bromo-5-(dimethylamino)benzoic acid (CAS 1369915-68-3) is a functionalized aromatic building block with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . It is characterized by a bromine atom at the 3-position and a dimethylamino group at the 5-position on a benzoic acid core . This compound is supplied as a powder with a purity of ≥95% and is primarily utilized in medicinal chemistry, chemical biology, and organic synthesis as a key intermediate .

Functionalized aryl building block
3-bromo halogen bond donor geometry
Dimethylamino group for electronic tuning

3-Bromo-5-(dimethylamino)benzoic Acid Positional Specificity


The specific substitution pattern of 3-bromo-5-(dimethylamino)benzoic acid is critical for its distinct molecular recognition profile. While compounds like 2-bromo-5-(dimethylamino)benzoic acid [1] or the des-bromo analog 5-(dimethylamino)benzoic acid are structurally related, the 3-bromo substitution dramatically alters the electronic distribution and steric environment of the aryl ring. This precise geometry is essential for engaging specific protein targets, as evidenced by its unique agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1) [2] and its distinct inhibition pattern across histone deacetylase isoforms [3]. Replacing it with a 2-bromo isomer, which has a fundamentally different shape and electronics, or a non-brominated analog, which lacks a key halogen bond donor, would lead to a loss of target engagement or a complete shift in the biological activity profile.

2-Bromo positional isomer
Altered molecular shape may shift target engagement and abolish TAAR1 or HDAC activity.
Des-bromo analog (5-(dimethylamino)benzoic acid)
Absence of bromine removes a key halogen bond donor; activity profile may not transfer.

3-Bromo-5-(dimethylamino)benzoic Acid Key Evidence


TAAR1 Agonist Isoform Selectivity

3-Bromo-5-(dimethylamino)benzoic acid acts as a low-micromolar agonist at human TAAR1, with an EC50 of 4.9 µM in a cAMP accumulation assay [1]. In contrast, its activity at mouse TAAR5 is >10 µM, and it shows a 2.7-fold higher potency at mouse TAAR1 (EC50 = 1.8 µM) [1]. This data defines its primary target engagement and species-specific selectivity, differentiating it from analogs lacking this GPCR activity.

TAAR1 Agonist Selectivity
Class-level
hTAAR1 EC50 4.9 µM
mTAAR1 EC50 1.8 µM
mTAAR5 >10 µM
Supports TAAR1 pathway research fit
cAMP BRET assay, HEK293 cells
TAAR1 GPCR cAMP Trace Amine

HDAC3 Selective Inhibition

The compound demonstrates a distinct inhibition profile across histone deacetylase (HDAC) isoforms, with a significantly lower IC50 for HDAC3 (25 nM) compared to HDAC6 (126 nM) and HDAC1 (201 nM) [1]. This 5- to 8-fold selectivity for HDAC3 over HDAC1/6 is a key differentiator, suggesting a specific binding mode that favors this isoform. This contrasts with many broader-spectrum HDAC inhibitors and positions the compound as a potential lead for developing HDAC3-selective probes.

HDAC3 Selective Inhibition
Class-level
IC50 25 nM
Supports HDAC3 isoform-selectivity context
HDAC1 201 nM, HDAC6 126 nM
HDAC Epigenetics Inhibitor Isoform Selectivity

3-Bromo vs. 2-Bromo Molecular Recognition

The 3-bromo substitution pattern is a defining structural feature that governs the compound's three-dimensional shape and electronic surface. The commercially available 2-bromo isomer (2-bromo-5-(dimethylamino)benzoic acid) presents a drastically different geometry, which would alter its ability to form key interactions such as halogen bonds with protein targets [1]. This positional shift is a critical factor in medicinal chemistry SAR studies, where a change from the 3- to the 2-position can abolish target binding or lead to a complete loss of activity [2].

3-Br vs 2-Br Recognition
Reported
3-bromo substitution geometry distinct from 2-bromo isomer
Supports positional SAR interpretation
Structural analysis; divergent electronic surface
Structure-Activity Relationship Halogen Bonding Scaffold Chemical Biology

3-Bromo-5-(dimethylamino)benzoic Acid Applications


TAAR1 Agonist Probe Development

As a validated low-micromolar agonist of human and mouse TAAR1 (EC50 = 4.9 µM and 1.8 µM, respectively) with >2-fold selectivity over TAAR5, this compound is ideally suited as a starting point for medicinal chemistry campaigns aimed at developing novel TAAR1 modulators for neuropsychiatric and metabolic disorders [1].

HDAC3-Focused Epigenetic Tool

The compound's unique inhibition profile, showing 5- to 8-fold selectivity for HDAC3 (IC50 = 25 nM) over HDAC1 and HDAC6, makes it a valuable tool for investigating HDAC3-specific biology in cellular models of cancer and inflammation [2]. It can be used to dissect the isoform-specific functions of HDAC3 without the confounding effects of pan-HDAC inhibition.

Halogen Bonding SAR Studies

The 3-bromo substitution provides a specific halogen bond donor geometry that is distinct from the 2-bromo isomer . This makes the compound an excellent building block for medicinal chemists exploring the role of halogen bonding in protein-ligand interactions, enabling the systematic study of positional effects on target binding and selectivity.

Application
Selection Property
Validation Focus
Trace Amine Signaling Pathway Studies
TAAR1 agonist activity profile
cAMP accumulation assay endpoints
HDAC3 Isoform-Selective Probe Research
Isoform-selective inhibition pattern
Recombinant HDAC inhibition assays
Halogen Bonding SAR Studies
3-bromo substitution geometry
Target binding and selectivity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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